2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylsulfanyl group and a phenylethenyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylthioacetic acid hydrazide with cinnamaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Chemical Reactions Analysis
2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activity.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole: This compound differs by having a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its reactivity and biological activity.
2-(ethylsulfanyl)-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of an oxadiazole ring, which can lead to different chemical and biological properties.
2-(ethylsulfanyl)-5-phenyl-1,3,4-oxadiazole: This compound lacks the ethenyl group, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-ethylsulfanyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-16-12-14-13-11(15-12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBSIIXPYBDSAW-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NN=C(O1)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.